4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid
Description
This compound features a benzoic acid core linked via a propylamino chain to a substituted pyrimidine ring. The pyrimidine moiety contains a 2-amino group, a 4-methyl substituent, and a 6-oxo functional group.
Properties
CAS No. |
2499-35-6 |
|---|---|
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid |
InChI |
InChI=1S/C15H18N4O3/c1-9-12(13(20)19-15(16)18-9)3-2-8-17-11-6-4-10(5-7-11)14(21)22/h4-7,17H,2-3,8H2,1H3,(H,21,22)(H3,16,18,19,20) |
InChI Key |
GOKUKACLBHSQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O4 |
| Molecular Weight | 330.339 g/mol |
| Density | 1.42 g/cm³ |
| LogP | 1.693 |
| PSA | 138.17 |
Research indicates that compounds with a benzoic acid structure can influence various biological pathways. Specifically, derivatives of benzoic acid have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) , which are crucial for protein degradation and cellular homeostasis .
The compound has been evaluated for its ability to modulate these pathways, suggesting potential roles in anti-aging therapies and cancer treatment by enhancing protein turnover and reducing cellular stress.
Anticancer Activity
In studies involving various cancer cell lines, compounds similar to this compound have demonstrated significant antiproliferative effects. For instance, derivatives have shown inhibition of growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without notable cytotoxicity to normal fibroblasts .
Enzyme Inhibition
The compound has also been reported to inhibit specific enzymes that play roles in disease processes. Notably, it has shown inhibitory effects on angiotensin-converting enzyme (ACE) and neurolysin , which are associated with hypertension and neurodegenerative diseases, respectively .
Case Studies
- Study on Proteasome Activity : A study investigated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain concentrations significantly enhanced proteasomal activity without cytotoxic effects, highlighting the therapeutic potential of such compounds in age-related diseases .
- Antiviral Potential : Another study explored the antiviral properties of similar compounds against Kaposi's Sarcoma-associated Herpesvirus (KSHV). The findings suggested that these compounds could reduce KSHV DNA synthesis, indicating a potential application in viral infections .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
Pyrimidine Substitutions: The target compound’s 4-methyl group distinguishes it from the 4-hydroxy analog in . The absence of a 4-substituent in the compound from simplifies the pyrimidine ring, likely reducing steric hindrance but diminishing selectivity in target binding.
The 1-oxo-3-phenylpropyl linker in introduces aromaticity and a ketone group, which may confer distinct electronic and steric effects compared to aliphatic linkers.
Functional Additions :
- The mercaptomethyl group in ’s compound provides a thiol moiety, enabling disulfide bond formation or metal coordination, unlike the target’s methyl group.
Physicochemical Properties
Implications:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid, and how are intermediates characterized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of the pyrimidine core. For example, nucleophilic substitution reactions (e.g., coupling propylamine derivatives to the pyrimidine ring) followed by condensation with benzoic acid derivatives. Key intermediates are characterized using 1H NMR (to confirm proton environments), HRMS (for molecular weight validation), and melting point analysis (to assess purity). Reaction yields are optimized by controlling solvent polarity (e.g., DMF or THF) and temperature (e.g., 60–80°C for 12–24 hours) .
Q. How do hydrogen bonding capacity and topological polar surface area (TPSA) influence solubility?
- Methodological Answer : The compound’s 2 hydrogen bond donors and 6 acceptors ( ) contribute to a TPSA of 73.3 Ų, indicating moderate polarity. Solubility in aqueous buffers (e.g., PBS) can be enhanced using co-solvents like DMSO (≤10%) or cyclodextrin-based formulations. Pre-formulation studies should assess pH-dependent solubility (e.g., 1–13 range) via shake-flask methods, with UV-Vis or HPLC quantification .
Q. Which analytical techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign proton/carbon signals to confirm regiochemistry (e.g., distinguishing pyrimidine C5 vs. benzoic acid substituents).
- HRMS : Verify the exact mass (e.g., observed m/z 303.13331 vs. calculated 303.13331).
- FT-IR : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the oxo-pyrimidine and carboxylic acid groups).
- X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities .
Q. What stability considerations are essential under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) in buffers (pH 1.2, 4.5, 6.8, 7.4). Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of the propylamino linker or decarboxylation). Use lyophilization for long-term storage of aqueous solutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in nucleophilic substitution steps?
- Methodological Answer :
- Catalyst Screening : Test bases like Cs2CO3 (used in for similar couplings) or DBU to enhance nucleophilicity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF).
- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C for 1 hour vs. conventional heating).
- Workup Optimization : Employ extraction with ethyl acetate/water (3:1) and silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) .
Q. What strategies address spectral data discrepancies during structural validation?
- Methodological Answer :
- Dynamic NMR : Resolve rotational isomers (e.g., propylamino linker flexibility) by heating samples to 60°C.
- Isotopic Labeling : Synthesize deuterated analogs to confirm ambiguous proton assignments.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s nitroso-pyrimidine analog) to identify substituent-induced shifts .
Q. How do electron-withdrawing substituents impact biological activity?
- Methodological Answer : Introduce substituents (e.g., -NO2, -CF3) at the pyrimidine C4 or benzoic acid para-position. Evaluate effects via:
- Enzyme Inhibition Assays : Measure IC50 shifts (e.g., dihydrofolate reductase binding).
- Computational Docking : Compare binding energies (AutoDock Vina) with/without substituents.
- LogP Analysis : Assess hydrophobicity changes (HPLC-derived retention times) .
Q. What in silico methods predict interactions with biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger Phase to align the compound’s hydrogen bond donors/acceptors with target active sites (e.g., folate receptors).
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability in binding pockets.
- ADMET Prediction : Utilize SwissADME to estimate permeability (e.g., blood-brain barrier penetration) and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
